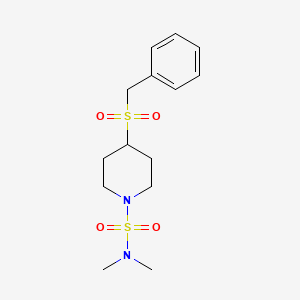

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, organic synthesis, and material science. This compound is also known as Bz-NMe2SULF and has a molecular formula of C16H23N2O3S2.

Applications De Recherche Scientifique

Electrochemical and Chemical Synthesis

Sulfonamide derivatives, including those related to 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, have been synthesized using electrochemical and chemical methods. These syntheses offer pathways to diverse sulfonamide derivatives with potential applications in drug development and material science. The electrochemical synthesis in aqueous ethanol and chemical synthesis in water at different pH levels provide pure N,N-diarylsulfonyl and N-arylsulfonyl derivatives with high yields, demonstrating the versatility of sulfonamides in chemical synthesis (Khazalpour & Nematollahi, 2015).

Anticancer and Antioxidant Effects

Benzene sulfonamide derivatives have been studied for their potential as anticancer agents. Molecular docking studies on newly synthesized sulfonamide drugs showed potent effects against breast carcinoma cell lines, with specific derivatives demonstrating significant anticancer activity. These findings highlight the therapeutic potential of sulfonamide derivatives in cancer treatment. Additionally, these compounds have been evaluated for their antioxidant activities, though the focus on anticancer effects is more pronounced (Mohamed et al., 2022).

Complexation with Metal Ions

Sulfonamide derivatives, including those structurally related to 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, have been utilized in the synthesis of metal complexes. These complexes have potential applications in the pharmaceutical and chemical industries, suggesting that sulfonamides can enhance the biological and catalytic potential of ligands. The complexation with Ni(II) and Fe(II) ions indicates the versatility of sulfonamides in forming compounds with varied industrial applications (Orie, Duru, & Ngochindo, 2021).

Antimicrobial and Antioxidant Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activities, suggesting their potential use as therapeutic agents in treating infections and oxidative stress-related conditions. This research underscores the multifaceted applications of sulfonamide derivatives in medicinal chemistry and pharmaceutical research (Badgujar, More, & Meshram, 2018).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamide compounds have been synthesized and investigated as inhibitors of carbonic anhydrase isoenzymes, particularly hCA I, II, and VII. These compounds showed high affinity and inhibitory activity against these isoenzymes, indicating their potential use in developing treatments for conditions mediated by carbonic anhydrase activity. Such studies highlight the importance of sulfonamide derivatives in designing inhibitors for specific enzyme targets (Ulus et al., 2013).

Propriétés

IUPAC Name |

4-benzylsulfonyl-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-15(2)22(19,20)16-10-8-14(9-11-16)21(17,18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFIVYQHIGRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)

![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)